molecular formula C31H29N5O2 B11337681 {4-[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone

{4-[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone

Cat. No.: B11337681
M. Wt: 503.6 g/mol
InChI Key: AIFBBKAIWIOXEH-UHFFFAOYSA-N
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Description

{4-[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone is a complex organic compound that features a pyrrolopyrimidine core, which is a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the methoxyphenyl and phenyl groups can be done via nucleophilic substitution reactions.

    Coupling with Piperazine: The piperazine moiety is introduced through a coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

    Final Coupling with Methanone: The final step involves coupling the substituted pyrrolopyrimidine with the methanone derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially altering its electronic properties.

    Substitution: Various substitution reactions can occur, especially at the phenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrrolopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit interesting interactions with various biomolecules, making it a candidate for studies in molecular biology and biochemistry.

Medicine

In medicine, {4-[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antiviral activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of {4-[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds featuring the piperazine moiety with various functional groups.

    Methanone Derivatives: Compounds with the methanone functional group attached to different aromatic systems.

Uniqueness

The uniqueness of {4-[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C31H29N5O2

Molecular Weight

503.6 g/mol

IUPAC Name

[4-[7-(2-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C31H29N5O2/c1-22-12-14-24(15-13-22)31(37)35-18-16-34(17-19-35)29-28-25(23-8-4-3-5-9-23)20-36(30(28)33-21-32-29)26-10-6-7-11-27(26)38-2/h3-15,20-21H,16-19H2,1-2H3

InChI Key

AIFBBKAIWIOXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5OC)C6=CC=CC=C6

Origin of Product

United States

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